molecular formula C15H16N2O2 B2966570 (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1005562-81-1

(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No. B2966570
CAS RN: 1005562-81-1
M. Wt: 256.305
InChI Key: RMXLVBGAJLITFE-CMDGGOBGSA-N
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Description

(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is complex and involves multiple pathways. Curcumin has been found to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been found to interact with various molecular targets, including enzymes, receptors, and transcription factors. Curcumin's ability to modulate these pathways and targets contributes to its wide range of biological activities.
Biochemical and physiological effects:
Curcumin has been found to have various biochemical and physiological effects. Curcumin has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Curcumin has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Curcumin has been found to have anticancer properties by inducing apoptosis, inhibiting tumor growth, and suppressing angiogenesis. Curcumin has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Curcumin has been found to have cardioprotective effects by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments, including its low toxicity, low cost, and availability. Curcumin can be easily synthesized in the laboratory using various methods. However, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one also has some limitations for lab experiments, including its poor solubility in water, instability under certain conditions, and low bioavailability.

Future Directions

There are several future directions for (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one research. One direction is to improve the bioavailability of (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one by developing new formulations and delivery systems. Another direction is to investigate the potential of (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one as a combination therapy with other drugs for various diseases. Another direction is to explore the potential of (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one as a preventive agent for various diseases. Finally, another direction is to investigate the potential of (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one as a biomarker for disease diagnosis and prognosis.
Conclusion:
In conclusion, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a natural compound with a wide range of biological activities. Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Curcumin's mechanism of action is complex and involves multiple pathways and targets. Curcumin has several advantages for lab experiments, including its low toxicity, low cost, and availability. However, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one also has some limitations for lab experiments, including its poor solubility in water, instability under certain conditions, and low bioavailability. There are several future directions for (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one research, including improving its bioavailability, investigating its potential as a combination therapy, exploring its potential as a preventive agent, and investigating its potential as a biomarker for disease diagnosis and prognosis.

Synthesis Methods

Curcumin can be synthesized in the laboratory using various methods, including the classical method, microwave-assisted method, and green synthesis method. The classical method involves the condensation of acetylacetone and aromatic aldehydes in the presence of a base. The microwave-assisted method uses microwave irradiation to accelerate the reaction, while the green synthesis method uses natural products as starting materials and environmentally friendly solvents.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. In cancer research, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has been found to have anticancer properties by inhibiting tumor growth, inducing apoptosis, and suppressing angiogenesis. In Alzheimer's disease research, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has been found to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. In cardiovascular disease research, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has been found to have cardioprotective effects by reducing inflammation and oxidative stress.

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-14(11(2)17(3)16-10)8-9-15(19)12-4-6-13(18)7-5-12/h4-9,18H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXLVBGAJLITFE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

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